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Compound Name: DL-Ornithine

Cat. No.: B143873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Ornithine and its analogs as inhibitors

of key metabolic enzymes. By presenting objective performance data, detailed experimental

protocols, and clear visualizations of the underlying biochemical pathways, this document

serves as a valuable resource for researchers and professionals in drug discovery and

development.

Introduction
DL-Ornithine, a non-proteinogenic amino acid, and its structural analogs are significant

molecules in the study of enzyme inhibition due to their involvement in critical metabolic

pathways. These compounds have been extensively investigated as inhibitors of enzymes such

as Ornithine Decarboxylase (ODC), Ornithine Aminotransferase (OAT), and Arginase. Inhibition

of these enzymes has therapeutic implications for a range of diseases, including cancer,

parasitic infections, and metabolic disorders. This guide offers a comparative study of the

inhibitory activities of DL-Ornithine and its prominent analogs, supported by experimental data

and methodologies.

Comparative Inhibition Data
The inhibitory potential of various ornithine analogs against their target enzymes is typically

quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

The following tables summarize the reported quantitative data for key inhibitors of Ornithine
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Decarboxylase, Ornithine Aminotransferase, and Arginase. It is important to note that direct

comparison of these values should be made with caution, as experimental conditions can vary

between studies.[1]

Table 1: Comparative Inhibition of Ornithine
Decarboxylase (ODC) by Ornithine Analogs

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Analysis_of_4_Deoxypyridoxine_5_phosphate_and_Other_Ornithine_Decarboxylase_Inhibitors.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Organism/C
ell Line

IC50 Ki
Inhibition
Type

Reference

α-

Difluoromethy

lornithine

(DFMO,

Eflornithine)

Murine

Lymphocytic

Leukemia

(L1210 cells)

3.0 mM - Irreversible [2]

Murine

Lymphocytic

Leukemia

(L5178Y

cells)

0.5 mM - Irreversible [2]

Leishmania

infantum
38 µM 125 µM Irreversible [3]

α-

(Fluoromethyl

)dehydroornit

hine

Murine

Lymphocytic

Leukemia

(L1210 cells)

0.2 mM - Irreversible [2]

Murine

Lymphocytic

Leukemia

(L5178Y

cells)

0.06 mM - Irreversible [2]

α-

(Fluoromethyl

)dehydroornit

hine methyl

ester

Murine

Lymphocytic

Leukemia

(L1210 cells)

0.1 mM - Irreversible [2]

Murine

Lymphocytic

Leukemia

(L5178Y

cells)

0.03 mM - Irreversible [2]
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(2R,5R)-6-

Heptyne-2,5-

diamine (RR-

MAP)

Murine

Lymphocytic

Leukemia

(L1210 cells)

0.01 mM - Irreversible [2]

Murine

Lymphocytic

Leukemia

(L5178Y

cells)

0.002 mM - Irreversible [2]

N-ω-

chloroacetyl-

l-ornithine

(NCAO)

Rat Liver - 59 µM Competitive [4]

3-Aminooxy-

1-

propanamine

(APA)

Human ODC ~10 µM - - [5]

Compound

11 (APA

analog)

Human ODC ~10 µM - - [5]

Table 2: Comparative Inhibition of Ornithine
Aminotransferase (OAT) by Ornithine Analogs
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Inhibitor
Organism
/Enzyme
Source

IC50 Ki k_inact
Inhibition
Type

Referenc
e

5-

Fluorometh

ylornithine

(5-FMOrn)

Mammalia

n
- - - - [6]

Gabaculine
Human

OAT
- - 0.05 min⁻¹ Irreversible [7]

(1S,3S)-3-

Amino-4-

(hexafluoro

propan-2-

ylidenyl)cy

clopentane

-1-

carboxylic

acid

(BCF3)

Human

OAT
- - - Irreversible [8]

L-Canaline
Mammalia

n
- - - - [6]

Table 3: Comparative Inhibition of Arginase by Ornithine
and its Analogs
| Inhibitor | Organism/Enzyme Source | IC50 | Ki | Inhibition Type | Reference | | --- | --- | --- | ---

| --- | --- | --- | | L-Ornithine | Murine Macrophages | - | - | Strong Inhibition |[9] | | | Bovine Liver |

80% inhibition at 10 mM | - | - |[10] | | α-Difluoromethylornithine (DFMO) | Human Colon

Carcinoma Cells (HT-29) | - | 3.9 ± 1.0 mM | Weak Inhibition |[10] | | 2(S)-Amino-6-

boronohexanoic acid (ABH) | Human Arginase I | - | 8.5 nM | - |[11] | | Arginase inhibitor 1 |

Human Arginase I | 223 nM | - | - |[11] | | | Human Arginase II | 509 nM | - | - |[11] | | BEC

hydrochloride | Human Arginase II | - | 0.31 µM (pH 7.5) | Competitive |[11] |
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Signaling Pathways and Experimental Workflows
Understanding the context in which these enzymes operate is crucial for interpreting inhibition

data. The following diagrams, generated using Graphviz, illustrate the key signaling pathways

and a general experimental workflow for enzyme inhibition assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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